2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethylamino group: This step typically involves an amination reaction under controlled conditions.
Attachment of the 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl group: This step may involve a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biochemical pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can be compared with other thiazolo[4,5-b]pyridine derivatives.
Other similar compounds: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H20N6O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(ethylamino)-7-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H20N6O4S/c1-3-20-19-23-18-17(30-19)14(7-16(26)22-18)11-4-5-15(29-2)12(6-11)9-24-10-13(8-21-24)25(27)28/h4-6,8,10,14H,3,7,9H2,1-2H3,(H,20,23)(H,22,26) |
InChI Key |
NZTXIYHIYWKGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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